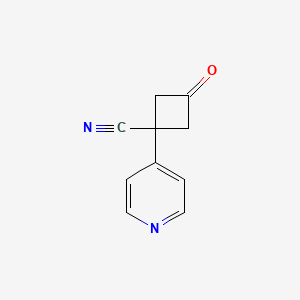

3-Oxo-1-(pyridin-4-yl)cyclobutane-1-carbonitrile

Beschreibung

3-Oxo-1-(pyridin-4-yl)cyclobutane-1-carbonitrile is a cyclobutane derivative featuring a ketone (3-oxo) group, a pyridin-4-yl substituent at position 1, and a nitrile (carbonitrile) moiety. The cyclobutane ring introduces significant steric strain, influencing its reactivity and conformational flexibility. This compound is structurally distinct due to its compact cyclobutane core, which contrasts with larger aromatic systems in analogous derivatives .

Eigenschaften

IUPAC Name |

3-oxo-1-pyridin-4-ylcyclobutane-1-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c11-7-10(5-9(13)6-10)8-1-3-12-4-2-8/h1-4H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDDINYJEJLFFTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)CC1(C#N)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxo-1-(pyridin-4-yl)cyclobutane-1-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-pyridinecarboxaldehyde with malononitrile in the presence of a base to form an intermediate, which then undergoes cyclization to yield the target compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or triethylamine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Oxo-1-(pyridin-4-yl)cyclobutane-1-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The pyridinyl group can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) under appropriate conditions.

Major Products:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted pyridinyl derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, 3-Oxo-1-(pyridin-4-yl)cyclobutane-1-carbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in the study of enzyme mechanisms or receptor binding studies.

Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. They may exhibit activity against various biological targets, making them candidates for drug development.

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and pharmaceuticals. Its reactivity and structural features make it valuable for creating high-value products.

Wirkmechanismus

The mechanism of action of 3-Oxo-1-(pyridin-4-yl)cyclobutane-1-carbonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins. The nitrile and keto groups play a crucial role in binding to active sites, while the pyridinyl group can participate in π-π interactions or hydrogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Comparisons

Table 1: Key Structural Features and Molecular Properties

Key Observations:

- Core Structure Differences: The cyclobutane core in the target compound introduces greater steric strain compared to planar aromatic systems like pyrazole (), chromone (), or pyridine (). This strain may enhance reactivity in ring-opening or functionalization reactions.

- Electronic Effects: The pyridin-4-yl group in the target compound provides electron-withdrawing character, similar to the piperidin-1-yl group in the pyrazole derivative (). However, the pyridine ring in 1-butyl-2-oxo-3-pyridinecarbonitrile lacks substituents, leading to reduced steric hindrance ().

- Functional Group Reactivity: The nitrile group in all compounds enables nucleophilic additions, but the 3-oxo group in the cyclobutane derivative may participate in keto-enol tautomerism, a feature absent in the chromone analog ().

Physicochemical and Pharmacological Properties

Table 3: Physicochemical Data

Insights:

- The chromone derivative’s high melting point correlates with its rigid aromatic structure (), while the cyclobutane analog’s melting point remains uncharacterized.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.